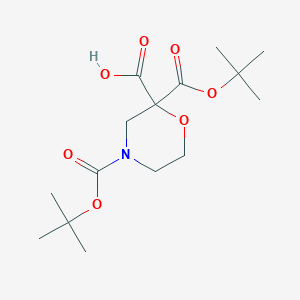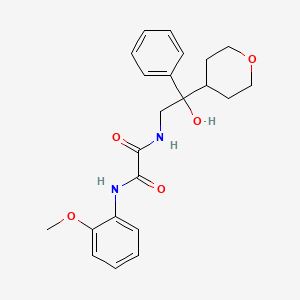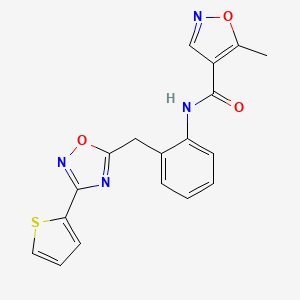
5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole–carboxamide derivatives are a class of compounds that have been studied for their potential anticancer properties . They have been synthesized as part of a strategy to improve the effectiveness of cancer drugs .
Synthesis Analysis
The synthesis of isoxazole–carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . The synthesized compounds are characterized using IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopy techniques, including IR, HRMS, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of new compounds through methods such as Mannich base derivation from oxadiazole compounds and investigation into their conformational isomers. For example, Roman et al. (2007) synthesized new N-aminomethylation compounds from 5-phenyl-1,3,4-oxadiazole-2-thione, revealing four minimum energy structures on the electronic potential energy surface, indicating the versatility of these compounds in synthetic chemistry (Roman et al., 2007).
Anticancer Activity
Compounds containing the oxadiazole moiety have been evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of benzamides starting from 2-(4-methylphenyl)acetic acid and evaluated them against four cancer cell lines, showing moderate to excellent anticancer activity, underscoring the therapeutic potential of oxadiazole derivatives (Ravinaik et al., 2021).
Pharmacological Evaluation
Liao et al. (2000) synthesized analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide as potent and selective 5-HT(1B/1D) antagonists. These compounds displayed significant pharmacological activity, showcasing the compound's relevance in developing novel therapeutic agents (Liao et al., 2000).
Antidiabetic Screening
Lalpara et al. (2021) synthesized and characterized N-substituted dihydropyrimidine derivatives, evaluating their antidiabetic activity through the α-amylase inhibition assay. This research indicates the potential use of oxadiazole derivatives in managing diabetes (Lalpara et al., 2021).
Corrosion Inhibition
Oxadiazole derivatives have also been investigated for their application in corrosion inhibition. Ammal et al. (2018) assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulphuric acid, demonstrating the potential industrial applications of these compounds in protecting metals from corrosion (Ammal et al., 2018).
Mechanism of Action
properties
IUPAC Name |
5-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-13(10-19-24-11)18(23)20-14-6-3-2-5-12(14)9-16-21-17(22-25-16)15-7-4-8-26-15/h2-8,10H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJRSREDKFWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

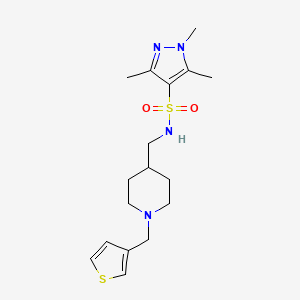
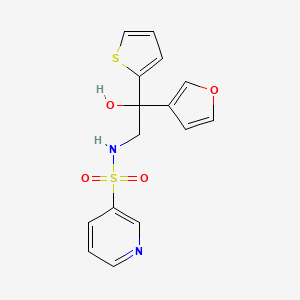
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)
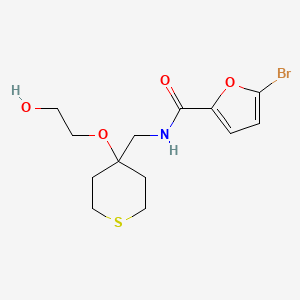

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2654322.png)

![2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2654325.png)
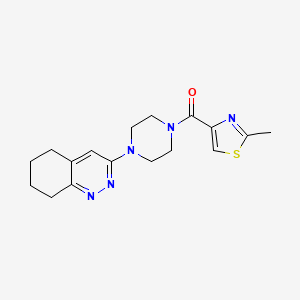
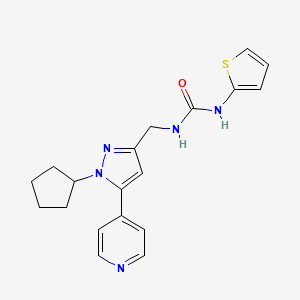
![6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2654329.png)
![2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2654330.png)
